molecular formula C18H27NO2 B6148137 tert-butyl 2-(3-phenylpropyl)pyrrolidine-1-carboxylate CAS No. 1824197-68-3

tert-butyl 2-(3-phenylpropyl)pyrrolidine-1-carboxylate

Cat. No.: B6148137
CAS No.: 1824197-68-3
M. Wt: 289.4
InChI Key:
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Description

Tert-butyl 2-(3-phenylpropyl)pyrrolidine-1-carboxylate: is a synthetic organic compound characterized by its complex molecular structure, which includes a pyrrolidine ring, a phenyl group, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3-phenylpropyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the cyclization of amino acids or their derivatives under acidic or basic conditions. The phenylpropyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene derivatives are reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced purification techniques, such as column chromatography or crystallization, helps achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(3-phenylpropyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can replace the tert-butyl ester group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines, alcohols, and halides can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation: Ketones, aldehydes, and carboxylic acids.

  • Reduction: Amines and alcohols.

  • Substitution: Amides, esters, and ethers.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, tert-butyl 2-(3-phenylpropyl)pyrrolidine-1-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in the construction of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.

Medicine: this compound may be explored for its therapeutic properties, such as anti-inflammatory, analgesic, or antiviral activities. Its derivatives could be developed into new drugs for treating various diseases.

Industry: In the chemical industry, this compound can be used as a building block for the production of polymers, coatings, and other materials. Its unique properties may enhance the performance and functionality of these products.

Mechanism of Action

The mechanism by which tert-butyl 2-(3-phenylpropyl)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system and the desired therapeutic outcome.

Comparison with Similar Compounds

  • Tert-butyl N-(3-amino-2-phenylpropyl)carbamate hydrochloride

  • N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine

  • (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate

Uniqueness: Tert-butyl 2-(3-phenylpropyl)pyrrolidine-1-carboxylate stands out due to its pyrrolidine ring, which is less common in similar compounds. This structural feature may confer unique chemical and biological properties, making it a valuable compound in various applications.

Properties

CAS No.

1824197-68-3

Molecular Formula

C18H27NO2

Molecular Weight

289.4

Purity

95

Origin of Product

United States

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